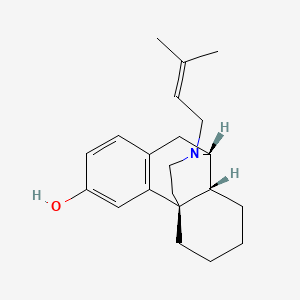
(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is a complex organic compound belonging to the morphinan class. Morphinans are a group of compounds known for their significant pharmacological properties, particularly in pain management and anesthesia. This compound is characterized by its unique structural features, including a morphinan backbone and a 3-methyl-2-butenyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” typically involves multiple steps, starting from simpler precursors. The process may include:
Formation of the Morphinan Backbone: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-Methyl-2-butenyl Side Chain: This can be achieved through alkylation reactions using reagents like 3-methyl-2-butenyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce double bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halides or other substituted derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, particularly in receptor binding studies.
Medicine: Potential use in pain management, anesthesia, or as a lead compound for drug development.
Industry: Used in the production of pharmaceuticals or as a chemical reagent.
Mécanisme D'action
The mechanism of action of “(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to analgesic effects. The pathways involved may include inhibition of neurotransmitter release and modulation of pain signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morphine: A well-known painkiller with a similar morphinan backbone.
Codeine: Another morphinan derivative used for its analgesic and antitussive properties.
Naloxone: An opioid antagonist used to counteract opioid overdose.
Uniqueness
“(-)-17-(3-Methyl-2-butenyl)morphinan-3-ol” is unique due to its specific side chain and hydroxyl group positioning, which may confer distinct pharmacological properties compared to other morphinan derivatives.
Propriétés
Numéro CAS |
24921-64-0 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
(1R,9R,10R)-17-(3-methylbut-2-enyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C21H29NO/c1-15(2)8-11-22-12-10-21-9-4-3-5-18(21)20(22)13-16-6-7-17(23)14-19(16)21/h6-8,14,18,20,23H,3-5,9-13H2,1-2H3/t18-,20+,21+/m0/s1 |
Clé InChI |
GKXJMIOXPSNPJS-CEWLAPEOSA-N |
SMILES isomérique |
CC(=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O)C |
SMILES canonique |
CC(=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


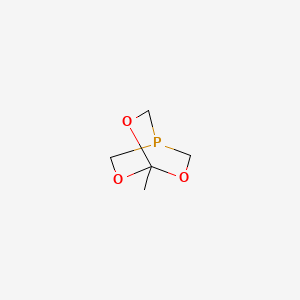
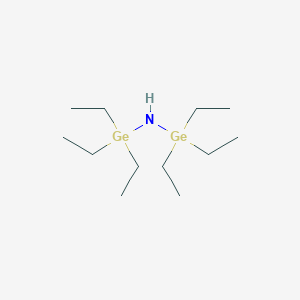
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)

![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
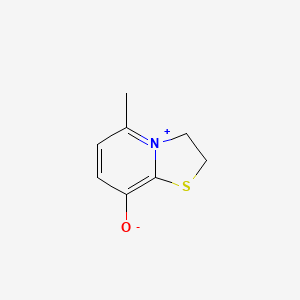

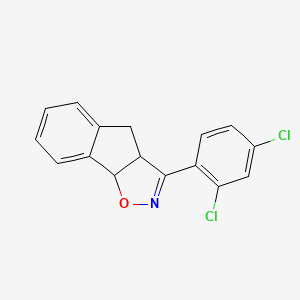
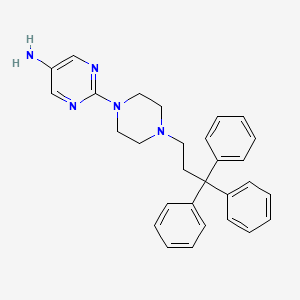

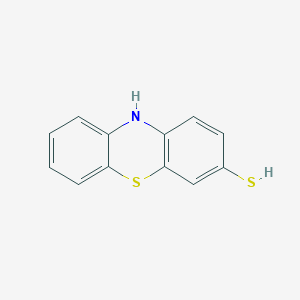

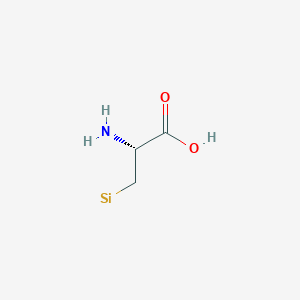
![2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole](/img/structure/B14700379.png)
